molecular formula C6H7NO6S B3155184 3-nitrobenzenesulfonic Acid Hydrate CAS No. 79326-96-8

3-nitrobenzenesulfonic Acid Hydrate

Cat. No.: B3155184
CAS No.: 79326-96-8
M. Wt: 221.19 g/mol
InChI Key: PQEALYGHSZTSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzenesulfonic Acid Hydrate is an organic compound with the molecular formula C6H7NO6S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Nitrobenzenesulfonic Acid Hydrate is an organic nitro compound

Mode of Action

It’s known that it’s often used as an oxidizing agent and catalyst in organic synthesis . This suggests that it may interact with its targets by inducing oxidation reactions, leading to changes in the targets’ structure and function.

Pharmacokinetics

It’s known that it’s a crystalline solid that is soluble in water , which suggests that it could be absorbed and distributed in the body through aqueous biological fluids. Its metabolism and excretion would likely depend on its interactions with various enzymes and transport proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the environment . Additionally, its stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic Acid Hydrate is typically synthesized by the sulfonation of nitrobenzene. The process involves dissolving nitrobenzene in concentrated sulfuric acid and heating the mixture to around 80°C. Subsequently, 65% oleum is added, and the reaction is completed by heating the mixture to 105°C for about 9 hours . This method ensures the formation of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often neutralized with lime and filtered to remove impurities, resulting in the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitrobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific positioning of the nitro group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in certain synthetic pathways and industrial applications .

Properties

IUPAC Name

3-nitrobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEALYGHSZTSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-96-8
Record name Benzenesulfonic acid, 3-nitro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79326-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitrobenzenesulfonic Acid Hydrate
Reactant of Route 2
3-nitrobenzenesulfonic Acid Hydrate
Reactant of Route 3
Reactant of Route 3
3-nitrobenzenesulfonic Acid Hydrate
Reactant of Route 4
3-nitrobenzenesulfonic Acid Hydrate
Reactant of Route 5
3-nitrobenzenesulfonic Acid Hydrate
Reactant of Route 6
3-nitrobenzenesulfonic Acid Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.